(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (R)-Methyl 2-Amino-3,3-dimethylbutanoate Hydrochloride: Synthesis, Characterization, and Applications

Introduction

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, also known as D-tert-Leucine methyl ester hydrochloride, is a chiral, non-proteinogenic amino acid ester derivative. Its structural hallmark is a sterically demanding tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints. This feature makes it a valuable and often indispensable building block in modern asymmetric synthesis. In the pharmaceutical industry, it serves as a key intermediate for preparing peptidomimetics and protease inhibitors, where the bulky side chain can play a critical role in modulating binding affinity and selectivity for biological targets.[1][2][3] This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, comprehensive characterization data, and a discussion of its applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

The compound is typically a white to off-white crystalline solid, which may be slightly hygroscopic.[4] It exhibits moderate solubility in polar solvents like water and alcohols, a characteristic imparted by its ionic hydrochloride nature.[4]

Key Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride | PubChem[5] |

| Synonyms | D-tert-Leucine methyl ester HCl, Methyl D-tert-leucinate HCl | PubChem[5] |

| CAS Number | 74244-83-0 (for the hydrochloride) | Multiple Sources |

| Molecular Formula | C₇H₁₆ClNO₂ | ChemBook[6] |

| Molecular Weight | 181.66 g/mol | ChemBook[6] |

| Melting Point | 183-186 °C | ChemBK[1] |

| Appearance | White to off-white crystalline solid | Guidechem[4] |

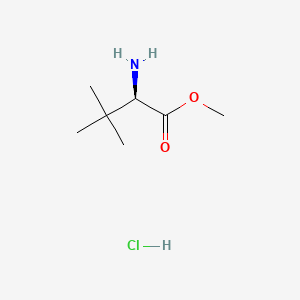

Chemical Structure

The structure features a chiral carbon at the C2 position in the (R)-configuration. The bulky tert-butyl group at C3 sterically shields this center, influencing its reactivity and the conformation of molecules derived from it. The amine is protonated, forming an ammonium chloride salt.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and widely used method for preparing amino acid methyl ester hydrochlorides is the Fischer esterification of the parent amino acid.[7] This approach is efficient, uses readily available reagents, and typically results in high yields.

Overview of Synthetic Strategy

The synthesis involves treating the parent amino acid, (R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine), with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation.[6]

Causality of Reagent Choice: Thionyl chloride reacts in situ with the methanol solvent to generate both hydrogen chloride (HCl) gas and methyl sulfite. The generated HCl is the true catalyst for the esterification, protonating the carbonyl oxygen of the carboxylic acid and rendering it more electrophilic for attack by methanol. This in situ generation of dry HCl is often more convenient and efficient than bubbling anhydrous HCl gas through the reaction mixture. The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with characterization steps to confirm product identity and purity.

Materials and Equipment:

-

(R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine)

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (Et₂O)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-amino-3,3-dimethylbutanoic acid (e.g., 5.0 g, 38.1 mmol).

-

Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the flask. Stir the suspension at room temperature.

-

Catalyst Addition (Caution): Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (e.g., 8.3 mL, 114.3 mmol, 3.0 eq) dropwise via syringe over 15-20 minutes. This step is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to reflux (approx. 65 °C) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Workup and Isolation: After cooling to room temperature, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.[6]

-

Purification: Add cold diethyl ether to the residue and triturate (vigorously scrape and stir with a spatula) to break up the solid. This step washes away non-polar impurities and induces crystallization. Collect the white solid by vacuum filtration, wash with additional cold diethyl ether, and dry in a vacuum oven to yield the final product.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation. The hydrochloride salt is typically analyzed in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆). The data below is representative for a DMSO-d₆ solvent.[6]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity | Integration |

| -C(C H₃)₃ | 1.00 | 26.3 | singlet | 9H |

| -C (CH₃)₃ | N/A | 33.1 | N/A | N/A |

| -C H(NH₃⁺)- | 3.66 | 60.7 | singlet | 1H |

| -OC H₃ | Not Reported | 52.3 | singlet | 3H |

| C =O | N/A | 168.8 | N/A | N/A |

| -NH ₃⁺ | 8.31-9.00 | N/A | broad multiplet | 3H |

Note: The -OCH₃ proton signal may be obscured or not explicitly reported in all literature but is expected around 3.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~3400-2800 cm⁻¹ (broad): N-H stretch of the R-NH₃⁺ group.

-

~2960 cm⁻¹: C-H stretches of the alkyl groups.

-

~1735 cm⁻¹: C=O stretch of the ester carbonyl group, a strong and sharp peak characteristic of this functional group.[6]

-

~1248 cm⁻¹: C-O stretch of the ester.

Applications in Medicinal Chemistry

This compound is primarily used as a chiral building block for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[3][4]

Role as a Chiral Intermediate: The tert-butyl group is a common feature in drug design, valued for its ability to act as a "hydrophobic anchor" or to provide steric bulk that can enhance binding selectivity to a protein's active site. By using this enantiomerically pure starting material, drug development professionals can ensure that the final API has the correct three-dimensional orientation required for its biological activity, avoiding the complications of isomeric mixtures. It is frequently employed in the synthesis of peptidomimetic protease inhibitors, which are a class of drugs used to treat viral infections (e.g., HIV, Hepatitis C) and other diseases.[1]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Storage: Store in a tightly closed container in a cool, dry place. The compound can be hygroscopic.

-

Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical development. Its utility is defined by the unique steric properties of its tert-butyl group. The straightforward and scalable synthesis via Fischer esterification, combined with well-defined analytical characterization methods, makes it a reliable and essential tool for medicinal chemists engaged in the asymmetric synthesis of modern therapeutics.

References

-

ChemBK. (2024, April 9). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Retrieved from [Link]

-

Gunda, G. K., & Gampa, V. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Available at: [Link]

-

Natural Micron Pharm Tech. (n.d.). L-Tert-Leucine Methyl Ester Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. L-Tert-Leucine Methyl Ester Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. (S)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride;CAS No.:63038-27-7 [chemshuttle.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

CAS Number: 167223-43-0 Synonyms: D-tert-Leucine methyl ester hydrochloride, H-D-Tle-OMe·HCl

Executive Summary: The "Unnatural" Advantage

In the landscape of modern drug discovery, the incorporation of non-proteinogenic (unnatural) amino acids is a pivotal strategy for optimizing pharmacokinetics. (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (the methyl ester of D-tert-leucine) represents a critical chiral building block. Unlike its L-isomer (S-configuration), which is widely recognized for its role in HIV protease inhibitors (e.g., Atazanavir), the D-isomer (R-configuration) offers unique utility:

-

Proteolytic Resistance: The inverted stereochemistry prevents recognition by endogenous peptidases, significantly extending the half-life of peptide-based therapeutics.

-

Conformational Control: The bulky tert-butyl side chain imposes severe steric constraints, locking peptide backbones into specific secondary structures (e.g.,

-turns) required for receptor selectivity.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in high-fidelity medicinal chemistry.

Chemical Identity & Physicochemical Profile

The distinction between the (R)- and (S)- enantiomers is critical.[1] While they share scalar physical properties (melting point, solubility), their interaction with polarized light and biological targets is diametrically opposed.

| Property | Data | Notes |

| CAS Number | 167223-43-0 | Specific to the (R)-HCl salt.[2][3] (L-isomer is 63038-27-7). |

| Formula | ||

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | Hygroscopic.[4] |

| Melting Point | 183–186 °C | Consistent with enantiomeric pair data.[5] |

| Solubility | Soluble in MeOH, Water, DMSO | Limited solubility in non-polar solvents (Hexane, Et2O). |

| Chirality | D-Configuration (R-isomer) | |

| Optical Rotation | Magnitude mirrors L-isomer; sign is negative. |

Synthesis & Manufacturing: The "Gold Standard" Protocol

Methodology: Thionyl Chloride Mediated Esterification

Rationale: While trimethylsilyl chloride (TMSCl) offers a milder alternative, the thionyl chloride (

Experimental Workflow

Reagents:

-

D-tert-Leucine (CAS: 26782-71-8)

-

Thionyl Chloride (

, Reagent Grade) -

Methanol (Anhydrous)

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2). Flush with Nitrogen (

). -

Solvation: Suspend D-tert-Leucine (10.0 g, 76.2 mmol) in anhydrous Methanol (100 mL) at 0°C (ice bath).

-

Activation: Add Thionyl Chloride (11.0 mL, 152 mmol, 2.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (

, HCl). -

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 12–16 hours. The suspension will clarify as the product forms.

-

Workup: Concentrate the solution in vacuo to remove solvent and excess

. -

Purification: Triturate the resulting residue with cold Diethyl Ether (

) to precipitate the pure hydrochloride salt. Filter and dry under high vacuum.

Yield: ~98-100% (Quantitative)

Quality Control: Check

Figure 1: Reaction pathway for the conversion of D-tert-Leucine to its methyl ester hydrochloride.

Applications in Drug Discovery & Medicinal Chemistry[5]

The utility of this compound extends beyond simple peptide synthesis. It serves as a strategic tool for probing biological systems.

A. Peptidomimetics & Protease Resistance

Incorporating the D-isomer into peptide drugs creates a "stereochemical roadblock." Endogenous proteases, which are stereoselective for L-amino acids, cannot cleave the peptide bond adjacent to the bulky D-tert-butyl group.

-

Mechanism: The tert-butyl group acts as a steric shield, while the D-configuration misaligns the scissile bond within the enzyme's active site.

-

Application: Used in the design of metabolically stable analogs of biologically active peptides (e.g., Somatostatin analogs, Neurokinin antagonists).

B. Chiral Auxiliaries & Ligand Design

The compound is a precursor for tert-leucinol and other chiral auxiliaries used in asymmetric catalysis.

-

PHOX Ligands: The ester can be reduced to the amino alcohol (D-tert-Leucinol) to synthesize Phosphinooxazoline (PHOX) ligands, critical for asymmetric hydrogenation reactions.

-

Stereochemical Control: The bulky tert-butyl group dictates the facial selectivity of incoming reagents in metal-catalyzed reactions.

C. Structure-Activity Relationship (SAR) Studies

In SAR campaigns, replacing an L-amino acid with its D-enantiomer (an "alanine scan" variant) helps determine if the backbone conformation or the side-chain vector is responsible for binding affinity.

Figure 2: Decision matrix for selecting D-tert-Leucine derivatives in medicinal chemistry.

Handling, Safety, and Storage[5]

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C. Exposure to moisture can lead to hydrolysis of the ester back to the free acid.

-

Stability: Stable for >2 years if stored properly under inert atmosphere (

or Ar). -

Safety: Irritant to eyes, respiratory system, and skin.[6] Standard PPE (gloves, goggles, fume hood) is mandatory during handling to avoid inhalation of fine dust.

References

-

ChemicalBook. (2024). L-tert-Leucine methyl ester hydrochloride synthesis (Protocol reference for enantiomer). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40532482: (R)-Methyl 2-amino-3,3-dimethylbutanoate.[7] Retrieved from

-

BenchChem. (2025).[8] A Comparative Guide to the Synthesis of Boc-L-leucine Methyl Ester. Retrieved from

-

MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[8] Molecules, 13, 1111-1119.[9] Retrieved from

-

Synblock. (2024). CAS 167223-43-0 Product Entry.[2][3][10][11] Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CAS 167223-43-0 | this compound - Synblock [synblock.com]

- 3. 167223-43-0|this compound|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound 95% | CAS: 167223-43-0 | AChemBlock [achemblock.com]

- 11. 167223-43-0 Cas No. | D-tert-Leucine Methyl Ester hydrochloride | Apollo [store.apolloscientific.co.uk]

synthesis of unnatural amino acids for protein engineering

A Technical Guide to Unnatural Amino Acid Synthesis

Executive Summary: Beyond the Canonical Twenty

The restriction of the genetic code to 20 amino acids limits the physicochemical space available for protein engineering.[1] Unnatural Amino Acids (UAAs) break this ceiling, introducing ketones, azides, alkynes, and photocaged moieties into proteins with site-specific precision.[2][3] This guide details the chemical synthesis of these building blocks, focusing on scalable, enantioselective protocols required for downstream Genetic Code Expansion (GCE) and Antibody-Drug Conjugate (ADC) development.[2]

Core Chemical Strategies

High-fidelity protein engineering requires UAAs with >99% enantiomeric excess (ee).[2][3] Racemic mixtures are unacceptable as D-isomers can inhibit orthogonal aminoacyl-tRNA synthetases (aaRS) or result in heterogeneous protein populations.[2][3]

2.1 Asymmetric Phase-Transfer Catalysis (The O'Donnell Method)

The alkylation of glycine Schiff bases via Phase-Transfer Catalysis (PTC) remains the gold standard for synthesizing

Mechanism & Causality:

-

The Substrate: A benzophenone imine of glycine ester (O'Donnell's Schiff base) is used because the imine increases the acidity of the

-protons ( -

The Interface: The reaction occurs at the interface of organic/aqueous phases.[4] The chiral catalyst ferries the enolate into the organic phase, shielding one face of the planar intermediate, forcing the electrophile (

) to attack from the opposite side.

Figure 1: Catalytic Cycle of O'Donnell Asymmetric Alkylation

Caption: The O'Donnell PTC cycle. The chiral catalyst (Q) mediates the interfacial deprotonation and controls the stereochemical trajectory of the electrophilic attack.*

2.2 Transition-Metal Catalyzed Cross-Coupling

For UAAs requiring aryl modifications (e.g., biaryl systems for fluorescent probes), traditional alkylation often fails due to steric hindrance.[2][3] Palladium-catalyzed C-H activation or Negishi cross-couplings on protected serine/iodo-alanine derivatives are preferred.[2]

-

Key Insight: Using Negishi coupling on zinc-activated serine derivatives preserves the chiral center, avoiding the need for resolution steps [1].[2]

Protocol Deep Dive: Synthesis of p-Azido-L-phenylalanine (pAzF)

Target: p-Azido-L-phenylalanine (pAzF) Application: The "Swiss Army Knife" of UAAs.[2][3] Used for copper-catalyzed click chemistry (CuAAC) and Staudinger ligations.[2][3] Safety Critical: Traditional diazo-transfer reactions can be explosive.[2][3] This protocol utilizes a safer, copper-catalyzed azidation of an iodo-precursor.[2][3]

3.1 Experimental Workflow

Reagents:

-

Starting Material: 4-Iodo-L-phenylalanine (commercially available or synthesized from L-Phe).[2][3]

-

Azidation Source: Sodium Azide (

).[2][3]

Step-by-Step Methodology:

-

N-Boc Protection:

-

Dissolve 4-Iodo-L-phenylalanine (10 mmol) in dioxane/water (1:1).

-

Add

(2.5 eq) and -

Why: Protection of the amine is crucial to prevent side reactions during the copper catalysis and to increase solubility in organic solvents.

-

Yield Check: Expect >90% yield. Product: N-Boc-4-iodo-L-phenylalanine.

-

-

Copper-Catalyzed Azidation (The Critical Step):

-

To a sealed tube, add N-Boc-4-iodo-L-phenylalanine (5 mmol),

(10 mmol), CuI (0.5 mmol, 10 mol%), L-Proline (1.0 mmol, 20 mol%), and -

Heat to 90°C for 12-16 hours .

-

Mechanism:[2][3][4][6][7] The L-Proline coordinates Cu(I), facilitating the oxidative addition into the Ar-I bond followed by reductive elimination of the azide [2].[2]

-

Safety: Perform behind a blast shield.[2][3] Avoid chlorinated solvents with azides to prevent formation of diazidomethane (explosive).[2][3]

-

-

Deprotection:

-

Purification (Self-Validating System):

Quality Control & Characterization

For drug development applications, UAAs must meet stringent specifications.[2][3]

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | 1H-NMR, 13C-NMR | Match Reference | Confirms structure and absence of protecting groups.[2][3] |

| Chiral Purity | Chiral HPLC (Crownpak CR+) | > 99.5% ee | D-isomers inhibit aaRS and reduce protein yield.[2][3] |

| Chemical Purity | LC-MS | > 98% | Impurities can poison the translation ribosome.[2][3] |

| Water Content | Karl Fischer | < 1.0% | Excess water affects stoichiometry in acylation reactions.[2][3] |

Integration: From Synthesis to Protein Engineering

Synthesizing the UAA is only step one. It must be compatible with the Orthogonal Translation System (OTS) . The synthesized UAA is loaded onto an orthogonal tRNA (e.g., tRNA

Figure 2: Genetic Code Expansion Workflow

Caption: Integration of chemical synthesis with biological machinery. The UAA is recognized exclusively by the evolved aaRS/tRNA pair.

References

-

Negishi Coupling for UAA Synthesis: Smith, A. et al. "Palladium-Catalyzed Synthesis of Unnatural Amino Acids."[2][3] Journal of Organic Chemistry. [2][3]

-

Copper-Catalyzed Azidation: Ma, D. et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sodium Azide."[2][3] Journal of the American Chemical Society.[4]

-

O'Donnell Schiff Base Protocol: O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research.

-

pAzF in Protein Engineering: Chin, J. W. et al. "An Expanded Eukaryotic Genetic Code."[2][3] Science. [2][3]

-

Review on UAA Applications: Young, D. D. & Schultz, P. G. "Playing with the Molecules of Life." ACS Chemical Biology.[2][3][9]

Sources

- 1. Engineering of enzymes using non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Azido-L-phenylalanine | genetically-encoded molecular probe | CAS# 33173-53-4 | InvivoChem [invivochem.com]

- 3. Azidophenylalanine - Wikipedia [en.wikipedia.org]

- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 5. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 6. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Chiral Pool Synthesis for Novel Amino Acid Analogs: A Strategic Technical Guide

Executive Summary

This technical guide addresses the synthesis of non-proteinogenic amino acid analogs utilizing the chiral pool strategy . Unlike asymmetric catalysis, which relies on external chiral induction, chiral pool synthesis leverages the inherent topology of enantiopure starting materials—primarily natural amino acids—to generate complex scaffolds with high atom economy and stereochemical fidelity. This guide focuses on two critical methodologies: Self-Regeneration of Stereocenters (SRS) for

Strategic Foundation: The Chiral Pool Advantage

In the context of modern peptidomimetic drug design, the chiral pool offers a distinct advantage: topology preservation . By using a starting material with a defined stereocenter, the synthetic chemist can "transcribe" this chirality into a temporary ring system, allowing for modification of the original center without racemization.

Decision Matrix: Selection of Synthetic Strategy

The following decision matrix outlines when to deploy chiral pool strategies versus asymmetric catalysis or resolution.

Figure 1: Strategic decision matrix for selecting chiral pool methodologies based on target structural features.

Module A: Functionalization of the -Center (SRS)

The Self-Regeneration of Stereocenters (SRS) , pioneered by Dieter Seebach, is the gold standard for synthesizing

Mechanistic Logic

-

Destruction: The original stereocenter (C

) acts as a template to form a second, temporary stereocenter (acetal) on the nitrogen/oxygen ring. -

Enolization: The original C

is trigonalized (planarized) via enolate formation. The temporary center now holds the chiral memory. -

Regeneration: The electrophile attacks the enolate face opposite to the bulky temporary group (steric control), regenerating the original center with predictable absolute configuration.

Figure 2: The SRS workflow. The chirality is 'handed off' to the acetal center to allow nucleophilic substitution at the alpha-position.

Detailed Protocol 1: -Alkylation of Proline via Seebach’s Oxazolidinone

Objective: Synthesis of

Reagents:

-

L-Proline[1]

-

Pivalaldehyde (Trimethylacetaldehyde)

-

LDA (Lithium Diisopropylamide)

-

Allyl Bromide

-

Pentane, THF (anhydrous)

Step-by-Step Methodology:

-

Acetal Formation (The "Storage" Step):

-

Suspend L-Proline (10 g) in pentane (150 mL). Add pivalaldehyde (1.2 equiv) and a catalytic amount of trifluoroacetic acid (TFA).

-

Reflux under a Dean-Stark trap to remove water. The reaction is heterogeneous initially but becomes homogeneous as the oxazolidinone forms.

-

Critical Checkpoint: Monitor by NMR. The formation of the cis-fused bicycle is diastereoselective. The tert-butyl group directs the stereochemistry.

-

Concentrate and distill (vacuum) to obtain pure (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

-

-

Enolization and Alkylation:

-

Cool a solution of the oxazolidinone (1.0 equiv) in dry THF to -78°C .

-

Add LDA (1.1 equiv) dropwise over 20 minutes. The solution often turns pale yellow.

-

Stir for 30 minutes at -78°C to ensure complete deprotonation.

-

Add Allyl Bromide (1.2 equiv) slowly.

-

Thermodynamic Control: Allow the reaction to warm slowly to -30°C over 4 hours. The bulky tert-butyl group forces the electrophile to attack from the Re-face (trans to the t-Bu group), yielding the single diastereomer.

-

-

Hydrolysis (The "Release" Step):

-

Standard Method: Reflux in 6N HCl for 12 hours.

-

Expert Optimization: For acid-sensitive substrates, suspend the alkylated intermediate in a mixture of Silica Gel and Methanol/Water and stir at reflux. This milder method often cleaves the aminal without degrading sensitive side chains [1].

-

Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

-

Module B: Side-Chain Manipulation (Garner’s Aldehyde)

For modifications at the

Detailed Protocol 2: Synthesis and Utilization of Garner's Aldehyde

Objective: Synthesis of (S)-Garner's Aldehyde from L-Serine methyl ester.

Step-by-Step Methodology:

-

Protection Sequence:

-

Start with L-Serine methyl ester hydrochloride.

-

Boc Protection: Treat with

(1.1 equiv) and -

Acetonide Formation: Treat the N-Boc ester with 2,2-dimethoxypropane (DMP) and catalytic

in acetone.[2][3] -

Why: The acetonide locks the rotation of the C

-C

-

-

Reduction (The Critical Step):

-

Dissolve the fully protected ester in anhydrous Toluene (DCM is also used, but Toluene often gives better ee).

-

Cool strictly to -78°C .

-

Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise along the flask wall to pre-cool the reagent.

-

Stir for 1 hour.

-

Quenching: Quench with methanol at -78°C, then add Rochelle’s salt (potassium sodium tartrate) solution. Warm to room temperature and stir vigorously until the aluminum emulsion breaks (layers separate clearly).

-

-

Nucleophilic Addition (Application):

-

React the crude aldehyde immediately with a Grignard reagent or Wittig ylide.

-

Stereochemical Outcome: Additions typically follow the Felkin-Anh model , but the rigid oxazolidine ring often enforces anti-Felkin selectivity due to chelation or specific steric shielding, depending on the nucleophile used [2].

-

Quantitative Data: Yield & Enantiomeric Excess (ee)

| Reaction Step | Typical Yield | Typical ee | Critical Parameter |

| Acetonide Formation | 85-92% | >99% | Anhydrous conditions; BF3 quality |

| DIBAL-H Reduction | 75-85% | 96-98% | Temp must not exceed -70°C |

| Grignard Addition | 60-80% | 90-95% (dr) | Chelation control (Mg vs. Li) |

Troubleshooting & Optimization

Racemization Risks

-

Garner's Aldehyde: The

-proton is acidic adjacent to the aldehyde. Basic workups or storage on silica gel for extended periods can induce epimerization. Recommendation: Use the aldehyde immediately or store at -20°C under Argon. If oxidation from the alcohol is required (Swern), use Hunig's base ( -

SRS Intermediates: Incomplete deprotonation before adding the electrophile can lead to " proton-shuffling" and lower diastereomeric ratios. Ensure LDA quality and sufficient deprotonation time.

Protecting Group Orthogonality

When synthesizing complex analogs (e.g., for SPPS), the final deprotection must be compatible with Fmoc/tBu strategies.

-

SRS: The pivalaldehyde acetal is acid-labile. It is generally removed before Fmoc protection of the amine.

-

Garner's: The acetonide and Boc groups are both acid-labile. For Fmoc-based synthesis, an alternative route using Fmoc-Serine-acetonide is required, though less stable.

References

-

An Improved Method of Oxazolidinone Hydrolysis in the Asymmetric Synthesis of

-Alkylprolines. Source: ResearchGate (A. McCluskey et al.) URL:[Link] -

Garner's Aldehyde as a Versatile Intermediate in the Synthesis of Enantiopure Natural Products. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol. Source: University of Wisconsin–Madison (Dissertation) URL:[Link]

-

Self-Regeneration of Stereocenters (SRS) — Applications, Limitations, and Abandonment of a Synthetic Principle. Source: Angewandte Chemie International Edition (D. Seebach et al.) URL:[4][Link]

Sources

Methodological & Application

Precision Characterization of Modified Amino Acids via High-Resolution Mass Spectrometry

Application Note: AN-2026-MS-PTM

Strategies for Labile PTMs, Isomeric Variants, and Synthetic Conjugates

Abstract

The analysis of modified amino acids—ranging from biological post-translational modifications (PTMs) like phosphorylation and glycosylation to synthetic modifications in antibody-drug conjugates (ADCs)—presents unique analytical challenges. Standard "bottom-up" proteomics workflows often fail to retain labile modifications during ionization or misidentify isomeric variants. This Application Note provides a comprehensive framework for the detection, localization, and quantification of modified amino acids. We detail decision matrices for fragmentation modes (CID, HCD, ETD/EThcD) and provide robust protocols for enrichment and bioinformatic validation.

The Analytical Challenge: Lability and Isomerism

Modified amino acids introduce two primary hurdles in mass spectrometry (MS):

-

Lability: Modifications such as phosphorylation (

Da) and O-GlcNAcylation ( -

Isomerism: Modifications can occur on multiple residues within a peptide (e.g., phosphorylation on Ser vs. Thr, or deamidation of Asn vs. Gln). Accurate site localization requires high-resolution chromatography and specific fragmentation logic.

Strategic Workflow Selector

The following decision tree illustrates the selection of ionization and fragmentation methods based on the physicochemical properties of the target modification.

Figure 1: Decision matrix for selecting MS/MS fragmentation methods based on amino acid modification stability.

Fragmentation Logic: The "Decision Tree"

To accurately characterize modified amino acids, one must move beyond generic methods. The choice of fragmentation energy and mechanism is the single most critical experimental variable.

Table 1: Fragmentation Modalities for Modified Amino Acids

| Fragmentation Mode | Mechanism | Best Application | Limitation |

| CID (Collision-Induced Dissociation) | Vibrational excitation; breaks weakest bond. | Stable modifications (Acetylation, Methylation). | Neutral Loss: Labile PTMs (Phospho/Glyco) fall off before backbone breaks. |

| HCD (Higher-energy C-trap Dissociation) | Beam-type CID; higher energy regime. | TMT-labeled peptides; Generating diagnostic oxonium ions for Glycans. | Can strip modifications; requires stepped collision energy (SCE) for coverage. |

| ETD (Electron Transfer Dissociation) | Radical-driven fragmentation of N-C | Labile PTMs: Phosphorylation, O-GlcNAc. Preserves side-chain modifications. | Lower efficiency for doubly charged precursors; requires fluoranthene reaction. |

| EThcD (Hybrid) | ETD followed by HCD on the precursor/products. | Complex Glycopeptides: Provides both backbone sequence (ETD) and glycan composition (HCD). | Slower cycle time; requires advanced hardware (e.g., Orbitrap Fusion/Eclipse). |

Expert Insight: For glycopeptide analysis, HCD is essential to generate "diagnostic ions" (e.g., m/z 204.08 for HexNAc, m/z 366.14 for HexHexNAc). These ions trigger "Product Dependent Acquisition" (PDA), where the instrument automatically switches to ETD for the same precursor to resolve the backbone sequence [1].

Protocol A: Enrichment and Analysis of Phosphorylated Amino Acids

Phosphopeptides often exist at sub-stoichiometric levels (<1% occupancy). Without enrichment, ion suppression by non-phosphorylated peptides prevents detection.

Materials

-

Lysis Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride).

-

Digestion: TPCK-treated Trypsin (Sequencing Grade).

-

Enrichment Media: Titanium Dioxide (TiO

) beads (5 µm) or Fe-NTA magnetic beads. -

Elution Buffer: 5% Ammonium Hydroxide (NH

OH), pH > 10.5.

Step-by-Step Protocol

-

Protein Extraction & Reduction/Alkylation:

-

Lyse cells in Lysis Buffer. Sonication is recommended to shear DNA.

-

Reduce with 5 mM DTT (30 min, 56°C). Alkylate with 14 mM Iodoacetamide (30 min, dark, RT).

-

Critical Step: Quench alkylation with 5 mM DTT to prevent over-alkylation of N-termini.

-

-

Trypsin Digestion:

-

Dilute Urea to <1M using 50 mM Tris-HCl.

-

Add Trypsin at 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

-

Desalt using C18 solid-phase extraction (SPE) cartridges. Lyophilize peptides.

-

-

TiO

Enrichment (The "Selectivity" Step):-

Principle: TiO

acts as a Lewis acid, binding to the phosphate group (Lewis base) under acidic conditions. -

Resuspend peptides in Loading Buffer (80% ACN, 5% TFA, 1M Glycolic Acid).

-

Note: Glycolic acid is a "displacer" that prevents non-specific binding of acidic non-phosphorylated peptides (Asp/Glu rich).

-

Incubate with TiO

beads (bead:peptide ratio 4:1) for 20 mins with rotation. -

Wash 3x with Loading Buffer, then 3x with 80% ACN/1% TFA.

-

-

Elution & Acidification:

-

Elute with 50 µL Elution Buffer (High pH releases the phosphate).

-

Immediately acidify with 10% Formic Acid to pH < 3.0. High pH degrades silica columns and promotes

-elimination of phosphoserine.

-

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (1.9 µm particle size).

-

Gradient: 5% to 30% B (80% ACN, 0.1% FA) over 90 mins.

-

MS Method: Data Dependent Acquisition (DDA).

-

Fragmentation: Use HCD with Stepped Collision Energy (25, 30, 35 NCE) to ensure fragmentation of both the phosphate neutral loss product and the backbone.

-

Protocol B: Identification of Isomeric Modifications (Deamidation vs. Citrullination)

Distinguishing Deamidation (Asn

Workflow Logic

-

Mass Accuracy: Requires MS1 accuracy < 5 ppm.

-

Diagnostic Ions:

-

Citrullination: Look for the neutral loss of isocyanic acid (-43 Da) from the citrulline side chain in HCD spectra.

-

Deamidation: No specific neutral loss, but alters retention time significantly.

-

Experimental Protocol

-

Digestion: Perform standard trypsin digestion.

-

Caveat: Trypsin does not cleave at Citrulline (unlike Arginine). A "missed cleavage" at an Arginine site combined with a +0.984 Da mass shift is a strong indicator of Citrullination.

-

-

Chromatography (Critical):

-

Use a long gradient (120 min) or a specialized column (Porous Graphitic Carbon - PGC) to separate iso-aspartate from aspartate.

-

-

Data Analysis Filter:

-

Filter for "Arg

Cit" variable modification. -

Mandatory check: The peptide C-terminus must NOT be Citrulline (unless it is the protein C-term), as Trypsin would not cut there.

-

Data Analysis and Validation (FDR & Localization)

Identifying a modified peptide is only half the battle; localizing the modification to a specific residue (e.g., Ser-15 vs. Ser-17) requires statistical scoring.

Site Localization Workflow

Figure 2: Bioinformatics workflow for PTM site localization.

Validation Criteria (Self-Validating System)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), apply these filters:

-

False Discovery Rate (FDR): Apply a strict 1% FDR at the Peptide level, not just the Protein level. Modified p

Application Note: Process Intensification in Pharma – Continuous Flow Synthesis of High-Energy and Cryogenic Intermediates

Executive Summary

The synthesis of pharmaceutical intermediates often necessitates reaction conditions that are hazardous or operationally difficult in conventional batch reactors.[1] This Application Note details the transition from batch to Continuous Flow Chemistry for two critical classes of reactions: highly exothermic nitrations and kinetic-controlled organometallic lithiations .

By leveraging the superior heat transfer and mixing characteristics of micro- and meso-fluidic reactors, this guide demonstrates how to:

-

Safely handle high-energy intermediates (diazonium salts, organic azides) without isolation.

-

Perform "Flash Chemistry" lithiations at elevated temperatures (

to -

Implement telescoped workflows to streamline multi-step synthesis.

Technology Overview: Why Flow?

In pharmaceutical development, the "scale-up effect" often derails promising bench-scale syntheses.[1] Flow chemistry mitigates this by maintaining a constant surface-area-to-volume ratio (SA/V) regardless of scale.

Thermal Management & Safety

In batch vessels, heat removal is limited by the jacket surface area, leading to hot spots and thermal runaways in exothermic reactions like nitration. Flow reactors, with channel diameters typically between

Mixing Efficiency

Reactions governed by intrinsic kinetics (where

Figure 1: Conceptual comparison of thermal and mixing characteristics between Batch and Flow modes.

Core Application 1: High-Energy Nitrations

Challenge: Nitration of heteroaromatic rings is ubiquitous in API synthesis but involves rapid heat release and the formation of unstable species. Flow Solution: Small reactor volumes limit the "active" explosive inventory.

Protocol Highlights

-

Reagents: Fuming

can be pumped directly using chemically resistant syringe pumps (e.g., Hastelloy or glass wetted parts). -

Quenching: The reactor output is immediately directed into a cooling quench stream (e.g., ice water or bicarbonate), preventing the accumulation of the nitrated product in the acid matrix.

-

Throughput: A

reactor volume can process kilograms of material per day due to continuous operation.

Core Application 2: Flash Lithiation (The "Yoshida Effect")

Challenge: Lithium-Halogen exchange is extremely fast. In batch, slow mixing allows the resulting aryl-lithium species to react with the starting material (Wurtz coupling) or the solvent, necessitating cryogenic cooling (

Detailed Protocol: Telescoped Synthesis of Aryl Boronic Acids

This protocol describes the continuous synthesis of a fluorophenyl boronic acid intermediate, a common scaffold in Suzuki-Miyaura couplings.

System Configuration

The system consists of three HPLC-class pumps, two reactor coils, and a back-pressure regulator (BPR).

-

Pump A: Aryl Halide in dry THF.

-

Pump B:

-Butyllithium ( -

Pump C: Triisopropyl borate [

] (Electrophile) in dry THF. -

Reactor 1 (Lithiation):

PFA coil (low volume for short -

Reactor 2 (Borylation):

PFA coil (longer

Figure 2: Workflow for the telescoped lithiation-borylation sequence.

Step-by-Step Procedure

Step 1: System Drying (Critical)

-

Connect all tubing and reactors. Bypass the BPR.

-

Flush the entire system with anhydrous THF for 20 minutes at

. -

Validation: The effluent water content must be

(Karl Fischer titration).

Step 2: Reagent Preparation

-

Solution A: Dissolve 1-bromo-4-fluorobenzene (

) in anhydrous THF. -

Solution B:

-BuLi ( -

Solution C: Triisopropyl borate (

) in anhydrous THF.

Step 3: Priming and Flow Establishment

-

Set the cooling bath for Reactor 1 and 2 to

. -

Install a

(2.7 bar) BPR at the system outlet to prevent solvent boiling and ensure uniform flow. -

Start pumping Solvent only (THF) at the target flow rates to equilibrate temperature.

Step 4: Reaction Execution

-

Flow Rates:

-

Pump A (Substrate):

( -

Pump B (

-BuLi): -

Pump C (Borate):

(

-

-

Residence Times:

-

Reactor 1 (

):

-

-

Start Pump A, B, and C simultaneously.

-

Discard the first 2 system volumes (approx.

) to reach steady state.

Step 5: Quench and Isolation

-

Collect the output stream into a flask containing

under vigorous stirring. -

Separate phases, extract with diethyl ether, and crystallize.

Data Analysis & Validation

The following table contrasts the performance of the flow protocol against a traditional batch approach for the same substrate.

| Metric | Batch Synthesis | Continuous Flow Synthesis |

| Temperature | ||

| Reaction Time | 2 hours (addition + hold) | |

| Impurity Profile | 8-12% Wurtz coupling dimer | |

| Yield | 78% | 92% |

| Scalability | Linear scaling difficult | Linear scaling by time extension |

Validation Check:

-

In-line Monitoring: Use a flow cell IR spectrometer. Monitor the disappearance of the C-Br stretch (

) and appearance of the Boronate species. -

Safety: No exotherm accumulation; the active lithiated volume is

at any instant.

Troubleshooting & Optimization

-

Clogging:

-

Cause: Lithium salts (LiBr) precipitating.

-

Fix: Ensure THF is dry. Add 5-10% LiCl to the THF stream to solubilize aggregates, or use a pulsed-flow module to agitate the stream.

-

-

Low Yield:

-

Cause: Mixing inefficiency causing localized hot spots or stoichiometry imbalance.

-

Fix: Use high-efficiency static mixers (e.g., split-and-recombine type) with small internal diameters (

).

-

-

Pressure Buildup:

-

Cause: Viscosity increase at low T.

-

Fix: Reduce flow rate or increase tubing ID slightly (though this affects mixing). Monitor system pressure continuously; set auto-shutoff limits on pumps.

-

References

-

Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]

-

Yoshida, J., Takahashi, Y., & Nagaki, A. (2013). Flash Chemistry: Flow Chemistry that Cannot Be Done in Batch. Chemical Communications, 49(85), 9896-9904. [Link]

-

Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients.[2][3] Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]

-

Movsisyan, M., Delbeke, E. I. P., Berton, J. K. E. T., Battilocchio, C., Ley, S. V., & Stevens, C. V. (2016). Taming Hazardous Chemistry by Continuous Flow Technology.[1][4] Chemical Society Reviews, 45(18), 4892-4928. [Link]

-

Cole, K. P., et al. (2017). Kilogram-Scale Preclinical Manufacturing of a Decarboxylase Inhibitor Candidate Using Continuous Flow Chemistry. Science, 356(6343), 1144-1150. [Link]

Sources

Application Note: Enzymatic Resolution of Racemic Methyl 2-amino-3,3-dimethylbutanoate

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enzymatic resolution of methyl 2-amino-3,3-dimethylbutanoate (the methyl ester of tert-leucine), a sterically demanding non-proteinogenic amino acid critical for the synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals.

Executive Summary

The resolution of methyl 2-amino-3,3-dimethylbutanoate presents a unique challenge due to the steric bulk of the tert-butyl group adjacent to the chiral center. Standard hydrolytic methods often fail due to steric hindrance preventing the ester group from entering the active site of common esterases.

This guide presents two distinct, field-validated protocols:

-

Direct Kinetic Resolution (DKR) via N-Acylation: Uses Candida antarctica Lipase B (CAL-B) in organic solvent to selectively acylate the amino group.[1] This is the preferred method for the free amino ester .

-

Hydrolytic Resolution of N-Protected Derivatives: Uses Bacillus licheniformis protease (Alcalase) to hydrolyze the ester moiety of the N-acetyl derivative. This is the industrial standard for high-throughput production.

Mechanistic Insight & Enzyme Selection

The Steric Challenge

The tert-butyl group creates a "steric wall" that blocks the catalytic triad of many serine hydrolases.

-

Hydrolysis: The water molecule required for deacylation cannot easily approach the acyl-enzyme intermediate when the bulky group is present.

-

Acylation: Acylation of the amine (rather than hydrolysis of the ester) moves the reaction center slightly away from the steric bulk, often making it the more feasible route for the free amino ester.

Enzyme Choice: Candida antarctica Lipase B (CAL-B)

CAL-B (e.g., Novozym 435) is the "gold standard" for bulky substrates. Its active site is a deep, hydrophobic funnel that can accommodate the tert-butyl group while allowing the nucleophilic amine to attack the acyl donor.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution via N-acylation (Method A).

Figure 1: Kinetic resolution workflow. CAL-B selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer as the free amine.

Protocol A: Kinetic Resolution via N-Acylation (Recommended)

Target: Direct resolution of the free amino ester.

Mechanism: Enantioselective acetylation of the

Materials

-

Substrate: Racemic methyl 2-amino-3,3-dimethylbutanoate (10 mmol).

-

Enzyme: Novozym 435 (Immobilized CAL-B), >10,000 PLU/g.

-

Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (excess).

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

-

Temperature: 30°C – 45°C.

Step-by-Step Methodology

-

Preparation: Dissolve 1.45 g (10 mmol) of racemic methyl 2-amino-3,3-dimethylbutanoate in 20 mL of anhydrous MTBE.

-

Acyl Donor Addition: Add 5 mL of Ethyl Acetate (approx. 5 equivalents). Note: EtOAc acts as both reactant and co-solvent.

-

Enzyme Loading: Add 200 mg of Novozym 435 (approx. 15-20% w/w relative to substrate).

-

Incubation: Incubate in an orbital shaker at 35°C, 200 rpm.

-

Critical Checkpoint: Monitor the reaction by GC or HPLC every 2 hours. Look for the appearance of the N-acetyl peak.

-

-

Termination: Stop the reaction when conversion reaches 50% (typically 12–24 hours). Do not exceed 50% to avoid "over-conversion" which degrades the enantiomeric excess (ee) of the product.

-

Filtration: Filter off the immobilized enzyme beads. (Beads can be washed with MTBE and reused).

-

Separation (Workup):

-

The filtrate contains (S)-N-acetyl ester and (R)-free amine ester .

-

Acid Wash: Extract the organic phase with 1M HCl (3 x 10 mL).

-

Organic Phase: Contains the (S)-N-acetyl ester . Dry over MgSO₄ and concentrate.

-

Aqueous Phase: Contains the (R)-amine ester hydrochloride . Basify with NaOH to pH 10, extract with DCM to recover the pure (R)-enantiomer.

-

Protocol B: Hydrolytic Resolution of N-Acetyl Derivative (Alternative)

Target: Resolution of chemically pre-protected substrate. Mechanism: Enantioselective hydrolysis of the ester group.

Materials

-

Substrate: Racemic N-acetyl-methyl 2-amino-3,3-dimethylbutanoate.

-

Enzyme: Bacillus licheniformis protease (Alcalase 2.4L).

-

Buffer: Phosphate buffer (100 mM, pH 7.5).

-

Co-solvent: Acetone (10% v/v) to improve solubility.

Step-by-Step Methodology

-

Emulsion Setup: Suspend 10 mmol of the N-acetyl ester in 40 mL of phosphate buffer (pH 7.5) containing 10% acetone. Vigorous stirring is required as the substrate is hydrophobic.

-

Enzyme Addition: Add 0.5 mL of Alcalase 2.4L.

-

pH Stat: Maintain pH at 7.5 by automatic addition of 1M NaOH. The consumption of NaOH correlates directly to the extent of hydrolysis (formation of acid).

-

Termination: Stop when NaOH consumption indicates 50% conversion.

-

Separation:

-

Extract the unreacted (D)-Ester with Ethyl Acetate at pH 7.5.

-

Acidify the aqueous phase to pH 2.0 and extract the (L)-Acid (N-acetyl-L-tert-leucine) with Ethyl Acetate.

-

Analytical Methods & Data Interpretation

HPLC Method (Chiral)

To determine Enantiomeric Excess (ee), use a chiral stationary phase capable of separating the bulky enantiomers.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol (90:10) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 210 nm |

| Retention Times | (R)-Amine: ~8.5 min (S)-Amine: ~11.2 min (Confirm with pure standards) |

Calculation of E-value (Enantiomeric Ratio)

The efficiency of the resolution is quantified by the E-value.[2] An E-value > 20 is required for synthesis; E > 100 is excellent.

Where:

- = conversion (fraction of substrate converted).[3]

- = enantiomeric excess of the substrate (remaining amine).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Steric hindrance of tert-butyl group. | Switch from EtOAc to a more reactive acyl donor like Vinyl Acetate or Trifluoroethyl Butanoate . |

| Low E-value (<10) | Non-specific background reaction. | Ensure solvent is strictly anhydrous (water causes non-selective hydrolysis). Lower temperature to 25°C. |

| Enzyme Aggregation | Solvent incompatibility. | Change solvent from Toluene to MTBE or DIPE (Diisopropyl ether). |

| Racemization | High pH or temp. | Avoid temperatures >50°C. tert-Leucine esters are relatively stable to racemization compared to phenylglycine, but caution is needed. |

References

-

General Kinetic Resolution with CAL-B

- Anderson, E. M., et al. "Biocatalytic synthesis of chiral amines and amino acids.

-

Source: (General Application Note for Amines).

- Specific Resolution of Bulky Amino Acid Derivatives: Bommarius, A. S., et al. "Synthesis and Use of Enantiomerically Pure tert-Leucine." Tetrahedron: Asymmetry, 1995. Context: Describes the reductive amination route but discusses the limitations of ester hydrolysis for this specific bulky side chain.

- Hydrolysis of N-Acetyl Esters (Alcalase): Chen, S. T., et al. "Kinetic Resolution of N-Protected Amino Acid Esters in Organic Solvents Catalyzed by Lipases." Journal of Organic Chemistry, 1995. Context: Establishes the protocol for using proteases like Alcalase for N-protected amino acid resolution.

- Acylation of Bulky Amines: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999. Context: Validates the mechanism of CAL-B accepting bulky amine nucleophiles.

Sources

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics Using Unnatural Amino Acids

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids (UAAs)—such as

-

Steric Hindrance: Bulky side chains or

-methylation drastically reduce coupling kinetics. -

Aggregation: Altered backbone hydrogen bonding can lead to early chain termination (beta-sheet formation).

-

Racemization: Activated UAAs are often more prone to epimerization, particularly when high temperatures or strong bases are employed to force coupling.[1]

This guide provides a validated framework for synthesizing difficult UAA-containing sequences, moving beyond standard Fmoc protocols to advanced, self-validating methodologies.

Strategic Planning: Resin & Reagent Selection

Success in UAA synthesis is determined before the first coupling. Standard resins often fail due to pseudo-dilution effects or harsh cleavage conditions that degrade sensitive UAAs.

Resin Selection

For UAA sequences, 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard, superior to Wang or Rink Amide for three reasons:

-

Steric Bulk: The trityl group prevents diketopiperazine (DKP) formation, a common side reaction when Proline or

-methyl amino acids are at the C-terminus.[2][3] -

Mild Cleavage: Peptide release occurs with 1% TFA, preserving acid-sensitive UAAs.[3]

-

Low Loading Control: Manual loading allows control over substitution levels (0.2–0.4 mmol/g recommended) to minimize inter-chain aggregation.

Coupling Reagent Matrix

The choice of coupling cocktail must balance reactivity with racemization suppression.

| Reagent System | Reactivity | Racemization Risk | Application |

| DIC / Oxyma Pure | High | Low | Standard UAA Coupling. Safer and more efficient than HOBt/HOAt. |

| HATU / HOAt / DIEA | Very High | Moderate | Sterically Hindered UAAs (e.g., Aib, |

| COMU / Oxyma | Very High | Low | Microwave Synthesis. Excellent stability at high temperatures. |

| PyBOP / Collidine | High | Low | Base-Sensitive UAAs. Collidine is a weaker base, reducing epimerization.[4] |

Core Methodology & Workflows

Logical Workflow for UAA Synthesis

The following diagram illustrates the decision-making process for coupling unnatural residues.

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the physicochemical properties of the unnatural amino acid.

Detailed Experimental Protocols

Protocol A: Loading 2-Chlorotrityl Chloride Resin

Critical for preventing racemization of the C-terminal residue.

-

Swelling: Place 2-CTC resin (1.0 g) in a reactor. Add dry Dichloromethane (DCM) (10 mL) and swell for 20 mins. Drain.

-

Loading Solution: Dissolve Fmoc-UAA-OH (0.6 eq relative to max loading) in DCM (10 mL). Add DIEA (4.0 eq).[5]

-

Note: Do not activate the carboxylate (no HATU/DIC) to avoid racemization. The resin reacts directly with the carboxylate anion.

-

-

Coupling: Add solution to resin.[5][6] Agitate for 2 hours at Room Temperature (RT).

-

Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites). Agitate for 15 mins.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Microwave-Assisted Coupling for Hindered UAAs (e.g., Aib)

Microwave energy overcomes the activation barrier of sterically hindered amines.

-

Reagents:

-

Amino Acid: 0.2 M Fmoc-UAA-OH in DMF.

-

Activator: 0.5 M COMU in DMF.

-

Base: 1.0 M DIEA in NMP.

-

-

Cycle Parameters:

-

Temp: 75°C (Note: Use 50°C for Cys/His to prevent racemization).

-

Power: 30–50 W (dynamic).

-

Time: 5 minutes (Single coupling usually sufficient; double couple for Aib-Aib linkages).

-

-

Procedure:

Protocol C: Monitoring Difficult Couplings (The "Self-Validating" Step)

Standard Kaiser tests fail for secondary amines (like Proline or N-methyl UAAs). Use the Chloranil Test.

-

Sampling: Remove ~2 mg of resin beads; wash with Ethanol.

-

Reagents:

-

Sol A: 2% Acetaldehyde in DMF.

-

Sol B: 2% Chloranil in DMF.

-

-

Reaction: Add 2 drops Sol A and 2 drops Sol B to the beads. Wait 5 mins.

-

Interpretation:

-

Dark Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).

-

Colorless/Yellow Beads: Negative (Coupling Complete).

-

Troubleshooting & Optimization

The "Difficult Sequence" Phenomenon

Sequences containing UAAs often form secondary structures (beta-sheets) on the resin, causing "synthesis collapse."

Solution: Pseudoproline Dipeptides For Ser, Thr, or Cys residues, use Pseudoprolines (oxazolidines).[8] These introduce a "kink" in the backbone, disrupting hydrogen bonding and solubilizing the growing chain [1].[8]

-

Implementation: Substitute a standard Fmoc-Ser(tBu)-OH with Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH dipeptide during synthesis.

Racemization Control

If chiral purity drops (detected by HPLC):

-

Switch Reagents: Move from HATU to Oxyma/DIC . Oxyma is a superior racemization suppressant compared to HOBt [2].

-

Base Management: Racemization is base-catalyzed. Use Sym-collidine (TMP) instead of DIEA. Collidine is non-nucleophilic and weaker, reducing proton abstraction from the

-carbon.

Visualization of Racemization Pathway

Understanding the enemy is key to defeating it. The oxazolone pathway is the primary cause of chiral loss in UAA coupling.

Figure 2: The Oxazolone mechanism. High base concentration promotes the formation of the planar Enol form, destroying stereochemistry. Using low-base protocols (Protocol A) or weaker bases (Collidine) mitigates this.

References

-

Mutter, M., et al. (2004). "Pseudoprolines: powerful tools in peptide synthesis."[8][9][10] Peptide Science.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Biotage Application Note. "Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue."

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][11][12][13][] Chemical Reviews.

Sources

- 1. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. bachem.com [bachem.com]

- 5. peptideweb.com [peptideweb.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chempep.com [chempep.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. merckmillipore.com [merckmillipore.com]

- 11. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the yield of (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride synthesis

Subject: Improving Yield & Purity of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride CAS: 112245-08-6 (Hydrochloride salt) Support Ticket ID: TLE-OPT-001 Status: Resolved / Guide Available

Introduction: The "Steric Wall" Challenge

You are likely encountering low yields or "sticky oils" because (R)-tert-Leucine is not a typical amino acid. The bulky tert-butyl group at the

Standard protocols often fail because they underestimate the activation energy required to overcome this steric hindrance, or they overheat the reaction to compensate, causing racemization or decomposition .

This guide provides two validated workflows: the Standard Thionyl Chloride Optimization (for cost-efficiency) and the TMSCl Method (for maximum yield and purity).

Module 1: Validated Protocols

Method A: The Optimized Thionyl Chloride Route (Standard)

Best for: Large scale, cost-sensitive batches.

The Critical Adjustment: Unlike standard amino acids, you cannot simply reflux for 2 hours. The steric bulk requires a longer equilibrium time, but the addition must be colder to prevent initial charring.

Protocol:

-

Setup: Flame-dry a round-bottom flask. Add Dry Methanol (10 mL per 1 g of amino acid).

-

Activation (

C): Cool to-

Stoichiometry: Use 1.5 to 2.0 equivalents . (Standard amino acids use 1.1; tert-Leucine needs more driving force).

-

-

Addition: Add solid (R)-tert-Leucine in one portion.

-

Reaction:

-

Allow to warm to Room Temp (RT) over 1 hour.

-

Reflux for 12–16 hours . (Standard protocols say 4h; this is insufficient for tert-Leucine).

-

-

Isolation: Evaporate solvent completely. Co-evaporate with Toluene (

) to remove residual moisture/HCl. -

Precipitation: Triturate the residue with cold Diethyl Ether (

) or MTBE .

Method B: The Trimethylsilyl Chloride (TMSCl) Route (High Yield)

Best for: High value, high optical purity requirements.

Why it works: TMSCl reacts with methanol to generate anhydrous HCl in situ while trapping water as hexamethyldisiloxane. This drives the equilibrium forward more effectively than

Protocol:

-

Suspend (R)-tert-Leucine (1 equiv) in Dry Methanol .

-

Add TMSCl (2.2 equivalents) dropwise at RT.

-

Stir at Room Temperature for 24 hours. (Avoid reflux to preserve chiral purity).

-

Concentrate and precipitate with

as above.

Module 2: Comparative Data & Reagent Selection

| Feature | Thionyl Chloride ( | TMSCl / MeOH | Gaseous HCl / MeOH |

| Yield (Typical) | 75–85% | 90–98% | 60–75% |

| Racemization Risk | Moderate (if overheated) | Low (RT reaction) | Low |

| Water Scavenging | Good (forms | Excellent (forms siloxanes) | Poor (Equilibrium limited) |

| Workup | Acidic gas evolution ( | Mild | Excess HCl gas handling |

| Physical State | Often sticky initially | Crystalline solid | Often hygroscopic oil |

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is a sticky yellow oil/gum, not a white solid. How do I fix it?

Diagnosis: This is the most common issue. It is caused by Solvent Entrapment . The bulky tert-butyl group creates a crystal lattice that traps methanol and excess HCl, preventing crystallization. The Fix:

-

The Toluene Trick: Dissolve your oil in a small amount of MeOH, then add excess Toluene . Rotovap to dryness. Repeat

. Toluene forms an azeotrope with methanol and helps "pull" the lattice shut. -

Ether Trituration: Add anhydrous Diethyl Ether to the oil. Sonicate (do not just stir) for 20 minutes. The mechanical energy helps break the amorphous oil into a crystalline solid.

-

High Vacuum: Place the oil under high vacuum (<1 mbar) for 24 hours. It often solidifies overnight.

Q2: My yield is low (<50%). TLC shows starting material remaining.

Diagnosis: Incomplete Conversion due to steric hindrance. The Fix:

-

Do NOT increase temperature (risks racemization).

-

Increase Time: Extend reaction to 24–48 hours.

-

Scavenge Water: Add 2,2-Dimethoxypropane (DMP) (0.5 equiv) to the reaction. DMP reacts with the water byproduct to form acetone and methanol, chemically driving the equilibrium to the right (Le Chatelier’s principle).

Q3: The optical rotation is lower than reported. Did I racemize it?

Diagnosis: Likely Acid-Catalyzed Enolization . The Fix:

-

Check your reflux temperature. If using

, ensure the oil bath is not -

Switch to Method B (TMSCl). The room temperature protocol virtually eliminates racemization.

-

Verification: Chiral HPLC is required to confirm. (R)-tert-Leucine methyl ester should have

to

Module 4: Visualizing the Logic

Workflow 1: Reaction Pathway & Mechanism

This diagram illustrates the conversion and the critical role of water scavenging.

Caption: The synthesis pathway highlighting the steric barrier imposed by the tert-butyl group and the necessity of irreversible water scavenging to drive the equilibrium.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow when your isolation fails.

Caption: Decision matrix for addressing the two most common failure modes: physical state issues (stickiness) and kinetic issues (low conversion).

References

-

Brook, M. A., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[1] (Describes the TMSCl/Methanol method efficacy). Link

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "Silicon tetrachloride/methanol: A novel reagent for the preparation of amino acid esters."[2] Journal of the Chemical Society, Perkin Transactions 1. (Early precedent for silyl-chloride based esterification).

-

PubChem Compound Summary. (R)-Methyl 2-amino-3,3-dimethylbutanoate.[3] Link

Sources

troubleshooting low coupling efficiency in peptide synthesis with bulky amino acids

Status: Active

Operator: Senior Application Scientist

Ticket ID: SPPS-BULK-001

Subject: Low coupling efficiency with bulky/hindered amino acids (Aib, N-Me,

Executive Summary

You are encountering low coupling efficiency (deletion sequences) during Solid Phase Peptide Synthesis (SPPS). This is likely driven by two distinct but often overlapping forces: Steric Hindrance (physical blockage of the nucleophile) and Intermolecular Aggregation (

Standard protocols (HBTU/DIC) fail here because the reaction kinetics of the activated ester formation and subsequent aminolysis are slower than the competing side reactions (hydrolysis, guanidinylation).[1] This guide provides a tiered troubleshooting approach to restore synthetic fidelity.

Diagnostic Workflow

Before altering your chemistry, diagnose the root cause. Use this decision tree to select the correct intervention.

Caption: Diagnostic logic flow distinguishing between steric hindrance (requires kinetic activation) and aggregation (requires structural disruption).

Module 1: The Chemistry (Reagent Selection)

The Problem: Standard reagents like HBTU generate an OBt-ester.[1] While stable, this ester is often too bulky or slow to react with a sterically hindered amine (like N-methyl amino acids or Aib).[1]

The Solution: Switch to reagents that generate OAt (7-azabenzotriazole) or Oxyma esters.[1]

Technical Comparison of Coupling Reagents

| Reagent | Active Species | Mechanism Benefit | Recommended Use |

| HBTU/HCTU | OBt Ester | Standard.[1] Low cost. | Routine synthesis (Ala, Gly, Phe).[1] Avoid for bulky residues. |

| HATU | OAt Ester | Neighbouring Group Effect: The pyridine nitrogen in the 7-position hydrogen bonds with the incoming amine, positioning it for attack. | Gold Standard for hindered couplings (Aib, Val, Ile).[1] |

| COMU | Oxyma Ester | Superior leaving group (Oxyma) + Uronium structure.[1] Safer (non-explosive) than HOBt.[1][2] | Excellent alternative to HATU.[1] Higher solubility in DMF. |

| PyBOP | OBt Ester | Phosphonium salt.[1] Does not guanidinylate the N-terminus.[1][2] | Use if the coupling is very slow (>2 hours) to avoid capping the chain.[1] |

Protocol: High-Efficiency HATU Coupling

Use this for Aib, Val, Ile, or N-methyl residues.[1]

-

Dissolve: Amino Acid (4 eq) and HATU (3.9 eq) in DMF.

-

Activate: Add DIPEA (8 eq). Note: Keep base:reagent ratio 2:1.

-

Time: Allow pre-activation for exactly 30 seconds . (Do not wait longer; the active ester can epimerize or hydrolyze).[1]

-

Couple: Add to resin. React for 60 minutes .

-

Recouple: Drain. Do not wash. Add fresh activated solution for another 60 minutes.

Module 2: The Environment (Aggregation & Solvents)[1][4]

The Problem: "Difficult sequences" (often hydrophobic stretches like V-I-V-G) form intermolecular

The Solution: You must disrupt hydrogen bonding.

Strategy A: Pseudoprolines (The "Kink" Method)

Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline.[1][3][4] They induce a cis-amide bond, creating a "kink" in the backbone that physically prevents

-

When to use: If your sequence contains Ser or Thr, replace them with Fmoc-Ser(tBu)-OH

Fmoc-Ser(ΨMe,Me pro)-OH.[1] -

Effect: Solvation increases by orders of magnitude.

Strategy B: "Magic Mixtures" (Chaotropic Salts)

If you cannot alter the sequence, alter the solvent.

Protocol: Chaotropic Wash & Couple

-

Preparation: Dissolve 0.1M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) in your DMF coupling solution.[1]

-

Mechanism: These salts are chaotropic; they disrupt the ordered hydrogen networks of the

-sheets, re-swelling the resin. -

Warning: Wash the resin thoroughly with pure DMF after this step to remove salt deposits before deprotection.

Module 3: Extreme Sterics (Aib & N-Methyls)

The Problem:

Solution: Acid Fluorides (TFFH)

When HATU fails, Acid Fluorides are smaller and more reactive than OAt esters.[1]

Protocol: TFFH Activation

-

Reagents: Fmoc-Amino Acid (3 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq), DIPEA (6 eq).[1][6]

-

Solvent: DCM (Dichloromethane) is often better than DMF here as it solvates hydrophobic protected regions better.[1]

-

Execution: Pre-activate for 0 minutes (add directly to resin).

-

Reaction: 2 hours double coupling.

Solution: Microwave Assistance

-

Temperature: 75°C is standard for bulky residues.[1]

-

Time: 5 minutes at 75°C is often superior to 2 hours at RT.[1]

-

Caution: Do not use microwave heating for Cys or His couplings (high risk of racemization).[1] Use 50°C max for these.

Module 4: Validation (Stop Using the Kaiser Test)

The Issue: You suspect a failed coupling on a Proline or N-methyl residue, but the Kaiser test is negative (yellow). The Reality: The Kaiser test (Ninhydrin) only detects primary amines .[1] It yields false negatives for secondary amines.[1]

Correct Protocol: The Chloranil Test

Use this for Proline, N-methyl amino acids, or Tetrahydroisoquinoline.[1]

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% Chloranil in DMF.

-

Procedure:

-

Interpretation:

-

Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).[1]

-

Colorless/Amber: Negative (Coupling Complete).

-

Visualizing the Steric Mechanism

Understanding why HATU works where HBTU fails is critical for experimental design.

Caption: The "Neighbouring Group Effect." The Nitrogen at position 7 in HATU hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction despite steric bulk.

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

-

Mutter, M., et al. (1995).[1] Pseudoprolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society. Link[1]

-

CEM Corporation. (n.d.).[1] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Application Note. Link

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Technical Guide. Link

-

Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[1] (Source of the Chloranil Test protocol).

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

optimizing reaction conditions for the esterification of hindered amino acids

Ticket ID: #EST-AA-992 Subject: Optimization of Reaction Conditions for Sterically Hindered Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are encountering low yields or racemization when esterifying hindered amino acids (e.g., Aib,

This guide moves beyond "textbook" chemistry to provide industrial-grade protocols that circumvent steric clash. We prioritize Alkylation over Acylation to solve this thermodynamic puzzle.

Quick Diagnostic: Select Your Methodology

Before proceeding, identify your substrate constraints using the decision matrix below.

Figure 1: Methodological Decision Tree for Amino Acid Esterification.

Module 1: The "Gold Standard" – Cesium Carbonate Alkylation

Best for:

The Logic: